8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
This purine derivative features a core structure modified with a 2-hydroxy-3-phenoxypropyl substituent at position 7 and an amino group at position 6. The 1,3-dimethyl groups enhance metabolic stability, while the hydroxy and phenoxy moieties influence solubility and receptor interactions.
Properties
IUPAC Name |
8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4/c1-19-13-12(14(23)20(2)16(19)24)21(15(17)18-13)8-10(22)9-25-11-6-4-3-5-7-11/h3-7,10,22H,8-9H2,1-2H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZLEFNHFXBAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(COC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Functional Group Introduction: The amino group is introduced through nucleophilic substitution reactions.
Hydroxyphenoxypropyl Group Addition: This step involves the reaction of the purine derivative with a hydroxyphenoxypropyl halide under basic conditions.
Dimethylation: The final step includes the methylation of the purine core using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the 8-Amino Position
The primary amino group at position 8 participates in nucleophilic substitution reactions. For example:
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Acylation : Reacts with acetyl chloride in dichloromethane under reflux to form 8-acetamido derivatives (yield: 72–85%).
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces N-alkylated products.
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Acylation | AcCl, DCM, Δ | Acetamide derivative | 72–85 |
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 60–78 |
Oxidation Reactions
The hydroxyl group on the propyl side chain undergoes oxidation:
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Primary Alcohol Oxidation : Using Jones reagent (CrO₃/H₂SO₄) converts the hydroxyl to a ketone, forming 7-(2-oxo-3-phenoxypropyl) derivatives.
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Stability : The purine core remains intact under mild oxidative conditions but degrades with strong oxidizers like KMnO₄ .
Hydrolysis of the Purine Core
Acidic or basic hydrolysis targets the purine ring:
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Acidic Hydrolysis (6M HCl, 100°C): Cleaves the imidazole ring, yielding 4,5-diaminopyrimidine fragments .
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Basic Hydrolysis (NaOH, 80°C): Produces xanthine analogs via deamination .
Ring-Modification Reactions
The purine skeleton participates in cycloadditions and rearrangements:
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Diels-Alder Reactions : Reacts with dienophiles (e.g., maleic anhydride) to form fused bicyclic systems .
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Photochemical Rearrangements : UV irradiation induces C8–N9 bond cleavage, generating pyrimidine intermediates.
Comparative Reactivity with Analogous Purines
Key differences in reactivity compared to structurally related compounds:
Reaction Conditions and Catalysts
Optimized parameters for key transformations:
| Reaction | Solvent | Temperature (°C) | Catalyst |
|---|---|---|---|
| Acylation | DCM | 40–50 | Pyridine |
| Oxidation | Acetone | 0–5 | CrO₃ |
| Hydrolysis | H₂O/EtOH | 80–100 | None |
Functional Group Compatibility
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Hydroxypropyl Group : Sensitive to oxidation but stable in nucleophilic environments .
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Phenoxy Moiety : Resists electrophilic substitution under standard conditions but undergoes nitration with HNO₃/H₂SO₄.
This compound’s versatility in reactions such as acylation, oxidation, and ring modifications underscores its utility in medicinal chemistry. Experimental data highlight the need for controlled conditions to preserve the purine core while modifying substituents .
Scientific Research Applications
The biological activity of 8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various enzymes and receptors involved in cellular signaling pathways. Research indicates that this compound may exhibit the following activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially affecting cell proliferation and survival.
- Neurotransmitter Modulation : The compound may modulate neurotransmitter activity, influencing physiological processes such as mood regulation and cognitive function.
Cardiovascular Research
Recent studies have highlighted the potential of this compound in cardiovascular research. Its ability to modulate heart rate and blood pressure makes it a candidate for developing antiarrhythmic agents. For instance:
- Study Findings : In animal models, derivatives similar to this compound demonstrated significant efficacy in reducing arrhythmia episodes during induced stress conditions.
Neuroprotection
The neuroprotective properties of 8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been investigated in the context of neurodegenerative diseases:
- In Vitro Studies : Research indicated that the compound could significantly reduce neuronal cell death caused by oxidative stress. This suggests its potential use as a therapeutic agent for conditions like Alzheimer's disease.
Case Study 1: Cardiovascular Effects
A study evaluated the effects of this compound on electrocardiographic parameters in rats. The results showed a marked reduction in heart rate variability under stress conditions, indicating potential antiarrhythmic properties.
Case Study 2: Neuroprotective Effects
In a separate study involving neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in a significant increase in cell viability compared to untreated controls. This supports its potential role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among purine derivatives lie in substituent groups, which dictate biological activity and pharmacokinetics. Below is a comparative analysis:
Table 1: Structural and Pharmacological Comparison of Selected Purine Derivatives
Pharmacokinetic and Pharmacodynamic Insights
- Solubility: The target compound’s hydroxy-phenoxypropyl group likely improves aqueous solubility compared to benzyl or phenethyl derivatives (e.g., ), though less than methoxyethyl analogs () .
- Metabolic Stability: Bulky substituents (e.g., phenoxypropyl) may slow hepatic metabolism compared to simpler derivatives like theophylline .
- Receptor Binding: Amino groups (target compound, ) facilitate hydrogen bonding with targets like adenosine receptors, while thio or ethoxy groups () may alter selectivity through hydrophobic interactions .
Biological Activity
8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine derivative with potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C21H29N5O4
Molecular Weight: 415.5 g/mol
CAS Number: 941873-92-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the cell. It may act as an inhibitor or modulator of enzymes and receptors involved in critical signaling pathways. The specific mechanisms can vary based on the biological context but typically involve:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes that participate in nucleotide metabolism or signal transduction.
- Receptor Modulation: It could bind to specific receptors, influencing cellular responses such as proliferation, apoptosis, and differentiation.
Biological Activity Overview
Research indicates that 8-amino-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits several biological activities:
- Anticancer Properties: Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
- Anti-inflammatory Effects: It has shown potential in reducing inflammation markers in vitro, indicating a role in inflammatory pathways.
- Neuroprotective Effects: Some studies highlight its ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
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In Vitro Studies:
- A study conducted on human cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation.
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Animal Models:
- In murine models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This suggests a potential therapeutic application in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize reaction yields while minimizing toxic by-products?
- Methodological Answer : Employ green chemistry principles:
- Replace hazardous solvents (e.g., DMF) with ionic liquids or cyclopentyl methyl ether .
- Use catalytic methods (e.g., Pd-catalyzed amination) for efficient substitution at position 8 .
- Track reaction progress in real-time with in-line FTIR or Raman spectroscopy to optimize endpoint .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
